molecular formula C17H17N5OS B2514294 N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 307341-46-4

N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No. B2514294
CAS RN: 307341-46-4
M. Wt: 339.42
InChI Key: RCCGVTVRUSVMLB-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide" is not directly synthesized or characterized in the provided papers. However, similar compounds with acetamide groups and sulfanyl substitutions have been synthesized and studied for various biological activities, including antimicrobial and enzyme inhibition properties. These compounds typically involve the synthesis of an oxadiazole moiety, which is then further modified by substituting various N-substituted acetamides to explore their biological activities .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors such as benzoic acid or phenyl acetic acid. These precursors are converted into esters, hydrazides, and then cyclized to form oxadiazole moieties. Subsequent reactions involve the introduction of sulfanyl groups and N-substituted acetamides. For example, in one study, the synthesis involved esterification, reduction, acetylation, and ethylation steps, with improvements made to the technical methods of these reactions to increase yields and decrease costs . Another study described the synthesis of N-substituted derivatives by reacting an oxadiazole thiol with N-substituted-2-bromoacetamides in the presence of DMF and sodium hydride .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using spectral techniques such as IR, 1H-NMR, and mass spectrometry. These techniques provide evidence for the successful synthesis of the target compounds by revealing characteristic peaks and patterns that correspond to the expected molecular structures . Additionally, crystallographic analysis can provide detailed information about the molecular geometry, bond lengths, and angles, as well as intermolecular interactions such as hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer desired biological activities. For instance, the introduction of the oxadiazole moiety and subsequent sulfanyl and acetamide substitutions are key steps in the synthesis of these compounds. The reactivity of these groups under different conditions can lead to the formation of various derivatives with potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by the functional groups present in the molecule. The presence of the acetamide group, for example, can affect the hydrogen bonding potential and polarity of the compound, which in turn can influence its solubility and interactions with biological targets. The sulfanyl group can also contribute to the reactivity of the compound, potentially making it a suitable candidate for further chemical modifications .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-8-9-13(2)15(10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCGVTVRUSVMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

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